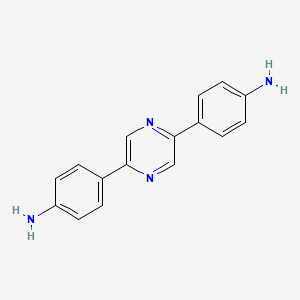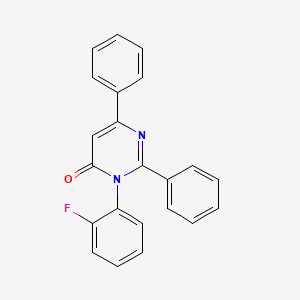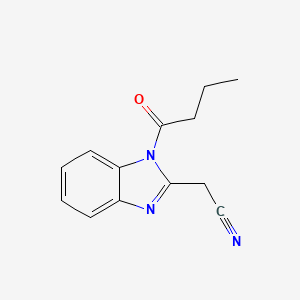
4,4'-(Pyrazine-2,5-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Pyrazine-2,5-diyl)dianiline is an organic compound with the molecular formula C16H14N4 It features a pyrazine ring substituted at the 2 and 5 positions with aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrazine-2,5-diyl)dianiline typically involves the reaction of 2,5-dichloropyrazine with aniline under specific conditions. One common method includes:
Starting Materials: 2,5-dichloropyrazine and aniline.
Catalyst: Palladium on carbon (Pd/C).
Solvent: Ethanol or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Pyrazine-2,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,4’-(Pyrazine-2,5-diyl)dianiline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of 4,4’-(Pyrazine-2,5-diyl)dianiline are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 4,4’-(Pyrazine-2,5-diyl)dianiline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π stacking interactions, while the aniline groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Quinoxaline-2,3-diyl)dianiline
- 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
Uniqueness
4,4’-(Pyrazine-2,5-diyl)dianiline is unique due to its pyrazine core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where electronic and structural characteristics are crucial.
Propiedades
Número CAS |
59447-32-4 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
4-[5-(4-aminophenyl)pyrazin-2-yl]aniline |
InChI |
InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
Clave InChI |
CETWTGTYZMPZFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)


![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)

![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)



